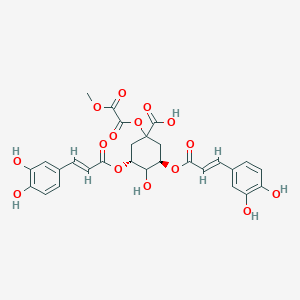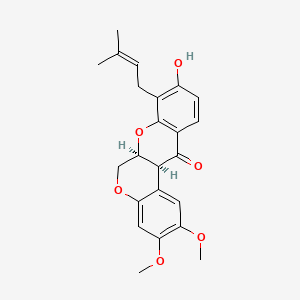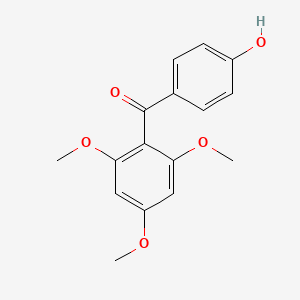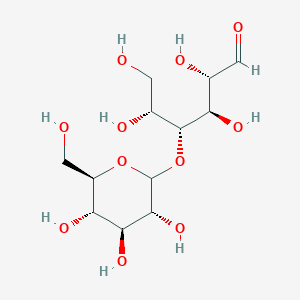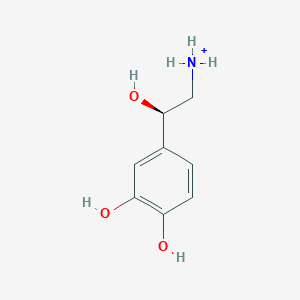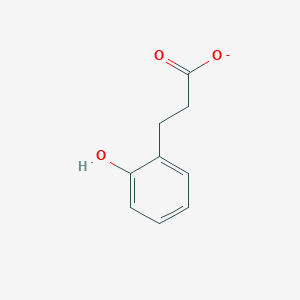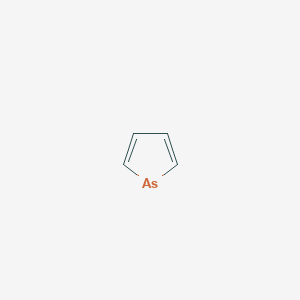
Arsole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-arsole is that one of the three tautomers of arsole that has the double bonds at positions 2 and 4. It is a tautomer of a 3H-arsole and a 2H-arsole.
Aplicaciones Científicas De Investigación
1. Organic Electronics and Photovoltaic Devices
Arsole-derived conjugated polymers have emerged as a new material class in the realm of organic electronics. A study by (Green et al., 2019) highlights the synthesis of donor polymers containing fused dithieno[3,2-b:2',3'-d]this compound units. These polymers were utilized in bulk heterojunction solar cells, achieving high open circuit voltages around 0.9 V and power conversion efficiencies around 4%.
2. Optoelectronic Properties and Emission Behavior
Arsoles are being explored for their optoelectronic properties and emission behavior. (Ishidoshiro et al., 2016) demonstrated that arsoles exhibit properties similar to phospholes, including emission colors and quantum yields. They also displayed mechanochromic properties, which could have potential applications in various fields.
3. Semiconductor Research
This compound-containing conjugated polymers have been identified as p-type semiconductors with promising hole mobility. (Green et al., 2016) synthesized the first dithieno[3,2‐b;2′,3′‐d]this compound derivative, showing its stability to ambient oxidation and potential for use in semiconducting applications.
4. Photophysical Properties and Stability
Research on dithieno[3,2-b:2',3'-d]this compound (DTA) by (Takahara et al., 2022) focused on the effects of As-substituents on structure, photophysical properties, and stability. They found that bulky substituents led to red-shifted emissions and influenced the photo-degradation behaviors.
Propiedades
Número CAS |
287-77-4 |
|---|---|
Fórmula molecular |
C4H4As |
Peso molecular |
127 g/mol |
InChI |
InChI=1S/C4H4As/c1-2-4-5-3-1/h1-4H |
Clave InChI |
RBSJZRXTFLJSDW-UHFFFAOYSA-N |
SMILES |
C1=C[As]C=C1 |
SMILES canónico |
C1=C[As]C=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B1233323.png)


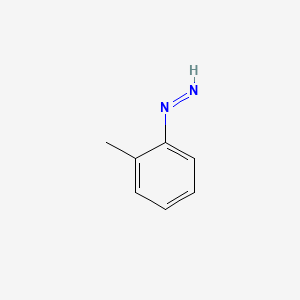

![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B1233331.png)
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1233333.png)
![(1R,2Z,4E,6E,10S,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1233334.png)
